2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Overview
Description
2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one is a heterocyclic compound characterized by its unique pyrazino-pyrimidine structure. This compound is known for its significant pharmacological properties, including antifilarial, analgesic, anti-inflammatory, and anti-anorexic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one typically involves the cyclocondensation of 3-alkoxycarbonylmethylidenepiperazin-2-ones with α-chlorobenzyl isocyanates. This reaction is carried out in dichloromethane under reflux conditions, leading to the formation of the desired pyrazino-pyrimidine structure .
Industrial Production Methods: Industrial production methods for this compound are often based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazino-pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazino-pyrimidine derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs for treating parasitic infections and inflammatory conditions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, its antifilarial activity is attributed to the inhibition of key enzymes in the parasite’s metabolic pathways .
Comparison with Similar Compounds
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one: Known for its antifilarial activity.
1,6,8-Trioxoperhydropyrazinopyrimidines: Proposed as novel starting materials for peptidomimetics.
Uniqueness: 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one stands out due to its broad spectrum of pharmacological activities and its potential as a versatile intermediate in synthetic chemistry. Its unique structure allows for various chemical modifications, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-methyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-10-4-5-11-7(6-10)2-3-9-8(11)12/h7H,2-6H2,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGFGMLTXXEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569160 | |
Record name | 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151733-63-0 | |
Record name | 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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